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Alpha-Br-TMC

Cat. No.: B1192147
M. Wt: 407.26
InChI Key: CQUJXQCEXQXZBD-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Contemporary Chalcone (B49325) Chemistry and Signaling Pathway Modulation

Chalcones are a class of organic compounds that form a central scaffold in a variety of biologically active molecules. mdpi.commdpi.com They are characterized by an open-chain flavonoid structure, which is a precursor in the biosynthesis of flavonoids. mdpi.comnih.gov The versatility of the chalcone structure allows for numerous synthetic modifications, leading to a wide array of derivatives with diverse activities. mdpi.comljmu.ac.uk

α-Br-TMC is a synthetic chalcone that has been identified as a modulator of specific signaling pathways. plos.orgnih.gov Research has shown that α-Br-TMC can inhibit the JAK/STAT signaling pathway, which is crucial in cytokine signaling. plos.orgnih.govnih.gov Specifically, it has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT5. plos.orgnih.gov This inhibitory action suggests its potential as a chemical probe for studying these pathways.

Historical Trajectories of Synthetic Chalcones as Chemical Probes

The synthesis of chalcones dates back to the 19th century. nih.gov Over the years, the relative ease of their synthesis and the ability to introduce various substituents has made them attractive targets for chemical investigation. mdpi.comnih.gov Synthetic chalcones have been developed and studied for a wide range of potential applications due to their diverse biological activities. mdpi.commdpi.com

The use of chalcones as chemical probes stems from their ability to interact with various biological molecules and pathways. nih.gov For instance, some chalcone derivatives exhibit fluorescence, making them useful for imaging and diagnostic applications. nih.gov The development of a library of chalcones has allowed researchers to study structure-activity relationships, leading to the design of specific probes for cellular investigation. nih.gov

Identification of Key Research Gaps and Future Directions for α-Br-TMC Investigation

While initial studies have illuminated the role of α-Br-TMC as a JAK/STAT pathway inhibitor, several research gaps remain. plos.orgnih.govnih.gov The precise molecular interactions and the exact binding site of α-Br-TMC on its target proteins are not yet fully elucidated. Further investigation is needed to understand the full spectrum of its effects on cellular signaling networks beyond the JAK/STAT pathway.

Future research should focus on:

Detailed Mechanistic Studies: Elucidating the precise mechanism of action of α-Br-TMC on JAK2 and STAT5.

Target Identification: Identifying other potential cellular targets of α-Br-TMC to understand its broader biological effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogs of α-Br-TMC to optimize its activity and specificity.

Methodological Paradigms in Comprehensive Chemical Compound Investigations

The comprehensive investigation of a chemical compound like α-Br-TMC involves a multi-faceted approach, integrating various analytical and biological techniques. ri.secfpie.comwhlabs.com

Table 1: Methodological Approaches in Chemical Compound Investigation

Methodology Category Specific Techniques Purpose in α-Br-TMC Research
Qualitative Analysis Spectroscopy (UV-Vis, IR, NMR), Mass SpectrometryTo confirm the identity and structure of synthesized α-Br-TMC and its analogs. cfpie.comwhlabs.com
Quantitative Analysis Chromatography (HPLC, GC), TitrationTo determine the purity and concentration of α-Br-TMC solutions for biological assays. cfpie.comresearchgate.net
Instrumental Analysis X-ray Crystallography, Electron MicroscopyTo determine the three-dimensional structure of α-Br-TMC and its potential complexes with target proteins. cfpie.com
Biological Assays Western Blotting, Kinase Assays, Chromatin Immunoprecipitation (ChIP)To assess the effect of α-Br-TMC on protein phosphorylation, enzyme activity, and protein-DNA interactions in cellular models. plos.orgnih.gov

These methodologies, when used in concert, provide a robust framework for the detailed characterization of chemical compounds and their biological activities.

Properties

Molecular Formula

C19H19BrO5

Molecular Weight

407.26

IUPAC Name

alpha-Bromo-2',3,4,4'-tetramethoxychalcone

InChI

InChI=1S/C19H19BrO5/c1-22-13-6-7-14(17(11-13)24-3)19(21)15(20)9-12-5-8-16(23-2)18(10-12)25-4/h5-11H,1-4H3/b15-9-

InChI Key

CQUJXQCEXQXZBD-DHDCSXOGSA-N

SMILES

O=C(C1=CC=C(OC)C=C1OC)/C(Br)=C/C2=CC=C(OC)C(OC)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-Br-TMC;  alphaBrTMC;  alpha Br TMC;  alpha-BrTMC;  alpha Br-TMC

Origin of Product

United States

Sophisticated Synthetic Strategies and Chemical Modifications of α Br Tmc and Its Analogues

Development of Target-Oriented Synthetic Routes for α-Br-TMC

The synthesis of α-Br-TMC typically involves the modification of the core chalcone (B49325) structure. Chalcones themselves are commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. irejournals.compropulsiontechjournal.com However, the specific introduction of a bromine atom at the alpha position requires more targeted approaches.

One common strategy for α-bromination of chalcones involves the reaction of chalcone with a brominating agent. This can lead to the formation of an α,β-dibromochalcone intermediate, followed by selective dehydrobromination to yield the α-bromo product. researchgate.net For instance, bromination of chalcones with bromine followed by treatment with a base like triethylamine (B128534) has been reported for the synthesis of α-bromo chalcones. researchgate.net

Alternative methods for synthesizing α-brominated ketones, which can serve as intermediates or related structures to α-Br-TMC, include the use of HBr in combination with an oxidant like H₂O₂. This method has been shown to achieve regioselective bromination at the alpha carbon of ketones under mild aqueous conditions. researchgate.net

Exploration of Stereo- and Regioselective Synthesis Methods

Achieving stereoselectivity and regioselectivity is crucial in the synthesis of α-Br-TMC and its analogues, particularly when dealing with substituted chalcones. While the direct bromination of chalcones can sometimes lead to mixtures of products, research has explored methods to control the outcome.

For example, studies on the bromination of chalcone and related enones in the presence of β-cyclodextrin complexes have shown variations in the ratio of α,β-dibromides formed, suggesting that complexation can influence the bromination pattern. researchgate.net

Another approach involves the stereoselective synthesis of α-bromo-β-amino ketone derivatives through catalytic asymmetric bromoamination of chalcones. nih.gov This highlights the potential for developing methods to control the stereochemistry at the alpha carbon and the adjacent beta carbon simultaneously.

Regioselective bromination methods are also important, particularly when other reactive sites are present in the chalcone structure. The use of specific brominating agents and reaction conditions can favor substitution at the alpha position over other positions on the aromatic rings or the beta carbon. researchgate.net

Methodological Advancements in α-Substitution Chemistry of Chalcones

The α-substitution chemistry of chalcones has seen advancements beyond simple halogenation. The alpha position is a key site for modulating the reactivity of the enone system, which acts as a Michael acceptor. researchgate.netuni-regensburg.de Methodological developments aim to introduce various functional groups at this position with control over yield and selectivity.

Reviews on α-substituted chalcones highlight various synthetic routes, including those leading to α-bromo derivatives. researchgate.netresearchgate.net These advancements often involve the development of new reagents or catalytic systems that facilitate the selective introduction of substituents at the alpha carbon. For instance, copper(II) bromide has been used as a catalyst in aldol (B89426) condensation reactions that are proposed to proceed via an α-bromocarbonyl intermediate, leading to chalcone synthesis. researchgate.net

The use of grinding techniques with reagents like tetrabutylammonium (B224687) tribromide (TBATB) has also been explored for the green bromination of chalcones, offering an environmentally friendly approach to introduce bromine into the chalcone scaffold. researchgate.netniscpr.res.in

Synthesis of Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Focused Analogues of α-Br-TMC

The synthesis of analogues of α-Br-TMC is a critical aspect of SAR and SMR studies. By systematically modifying the structure of α-Br-TMC, researchers can investigate how these changes impact its chemical reactivity and interaction with biological targets (though the biological outcomes themselves are outside the scope of this article).

The synthesis of such analogues often involves variations in the substituents on the aromatic rings (Ring A and Ring B) of the chalcone core, as well as modifications or replacements of the bromine atom at the alpha position. uni-regensburg.deplos.orgnih.gov For example, a series of α-X-2′,3,4,4′-tetramethoxychalcones with different substituents (X = H, F, Cl, I, CN, Me, p-NO₂, Ph, p-OMe, NO₂, CF₃, COOEt, COOH) at the alpha position have been synthesized to explore their chemical properties. plos.orgnih.gov

The synthesis of methoxylated chalcone derivatives, including those with bromine substituents, has been reported for SAR studies. researchgate.netmdpi.com These studies involve the preparation of a range of compounds with different substitution patterns to understand the influence of these groups on the compound's characteristics.

Data on the synthesis and properties of α-Br-TMC analogues are often presented in research articles. For instance, a study on α-X-TMCs provided information on the synthesis of various alpha-substituted derivatives. plos.orgnih.gov

Compound (α-X-TMC)Alpha Substituent (X)
α-H-TMCH
α-F-TMCF
α-Cl-TMCCl
α-Br-TMCBr
α-I-TMCI
α-CN-TMCCN
α-Me-TMCMe
α-p-NO₂-C₆H₄-TMCp-NO₂-C₆H₄
α-Ph-TMCPh
α-p-OMe-C₆H₄-TMCp-OMe-C₆H₄
α-NO₂-TMCNO₂
α-CF₃-TMCCF₃
α-COOEt-TMCCOOEt
α-COOH-TMCCOOH

Design and Synthesis of Chemically Tagged Probes for Mechanistic Interrogation

Chemically tagged probes based on α-Br-TMC are valuable tools for investigating its mechanism of action and cellular interactions. These probes typically incorporate a functional handle, such as a fluorescent tag, a biotin (B1667282) tag, or an alkyne/azide group for click chemistry, onto the α-Br-TMC scaffold or its analogues.

The design of such probes requires careful consideration to ensure that the attached tag does not significantly alter the compound's intrinsic reactivity or target interaction. Synthetic strategies involve introducing the tagging moiety at a position that is not directly involved in the primary chemical reactivity of α-Br-TMC, such as on one of the aromatic rings.

While specific examples of tagged α-Br-TMC probes are not extensively detailed in the provided search results, the synthesis of tagged chalcone derivatives for use as probes in biological studies has been reported. researchgate.netnih.gov These studies demonstrate the feasibility of incorporating various tags onto the chalcone framework using standard synthetic methodologies. For instance, fluorescent probes with a bis-chalcone structure have been designed and synthesized. researchgate.net The general approaches for synthesizing chalcone derivatives, such as Claisen-Schmidt condensation, can be adapted to incorporate functionalized building blocks containing the desired tag or a handle for subsequent tagging. nih.gov

Application of Green Chemistry Principles in Chalcone Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical synthesis. rjpn.org In the context of chalcone synthesis, including α-Br-TMC and its analogues, this involves exploring eco-friendly alternatives to traditional methods that often utilize hazardous solvents and reagents. propulsiontechjournal.comnih.gov

Several green chemistry approaches have been applied to chalcone synthesis. These include:

Solvent-free reactions: Grinding techniques have been successfully employed for chalcone synthesis and bromination, eliminating or significantly reducing the need for organic solvents. propulsiontechjournal.comniscpr.res.in

Use of alternative solvents: Environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents are being investigated as replacements for conventional organic solvents. rjpn.orgnih.gov

Microwave and ultrasound irradiation: These energy-efficient techniques can significantly reduce reaction times and improve yields in chalcone synthesis. propulsiontechjournal.comnih.govmdpi.com

Catalysis: The use of heterogeneous catalysts, organocatalysts, or biocatalysts can enhance reaction efficiency and selectivity while minimizing waste. propulsiontechjournal.com For example, copper(II) bromide has been used as a catalyst in a chalcone synthesis method. researchgate.net

Atom economy: Designing synthetic routes that incorporate most or all of the atoms of the starting materials into the final product is a key principle of green chemistry. propulsiontechjournal.com

Specific examples of green bromination of chalcones have been reported using reagents like tetrabutylammonium tribromide (TBATB) in water or under solvent-free grinding conditions. researchgate.netniscpr.res.in These methods offer advantages over traditional bromination methods in terms of reduced solvent usage and potentially milder reaction conditions. researchgate.netniscpr.res.in

The application of these green chemistry principles in the synthesis of α-Br-TMC and its analogues contributes to more sustainable and environmentally responsible chemical manufacturing processes.

Green Chemistry Principle AppliedMethod Examples in Chalcone SynthesisPotential Relevance to α-Br-TMC Synthesis
Waste PreventionHigh yield reactions, atom-economical routesDesigning efficient bromination and functionalization steps
Atom EconomyReactions where most atoms are incorporated into the productOptimizing reaction stoichiometry and minimizing byproducts
Less Hazardous Chemical SynthesesUsing less toxic reagents and solventsExploring alternative brominating agents and reaction media
Designing Safer Chemicals(Not directly applicable to synthesis methodology itself, but a goal for the final compound)(N/A)
Safer Solvents and AuxiliariesUsing eco-friendly solvents (water, ionic liquids) or solvent-free conditionsImplementing solvent-free bromination or using green solvents
Design for Energy EfficiencyMicrowave or ultrasound irradiationUtilizing energy-efficient heating methods for reactions
Use of Renewable Feedstocks(Less directly applicable to the core chalcone structure synthesis from typical precursors)(N/A)
Reduce DerivativesAvoiding unnecessary protection/deprotection stepsDeveloping one-pot synthesis strategies
CatalysisUsing catalytic reagents instead of stoichiometric onesEmploying catalysts for bromination or subsequent transformations
Design for Degradation(Related to the product's fate, not synthesis)(N/A)
Real-time analysis for pollution preventionMonitoring reactions to optimize conditionsUsing in-process analytical techniques
Inherently Safer Chemistry for Accident PreventionMinimizing the use of hazardous substances and conditionsChoosing safer reagents and reaction temperatures/pressures

Note: This table illustrates the general application of green chemistry principles in chalcone synthesis and their potential relevance to the synthesis of α-Br-TMC.

Molecular Mechanism of Action and Biochemical Interactions of α Br Tmc

Detailed Investigations into JAK/STAT Signaling Pathway Modulation by α-Br-TMC

Research has shown that α-Br-TMC interferes with the JAK/STAT pathway at several key points. plos.orgfrontiersin.org It not only hinders the activation of JAK2 but also affects the phosphorylation and subsequent activity of STAT proteins. plos.orgfrontiersin.org

α-Br-TMC has been demonstrated to inhibit the tyrosine kinase activity of JAK2. plos.orgnih.gov In studies using IL-3-stimulated Ba/F3 cells, treatment with α-Br-TMC resulted in a strong reduction of JAK2 phosphorylation. plos.orgfigshare.com This inhibition of JAK2 activation consequently impairs the signaling pathways downstream of JAK2, including the STAT5 and MAPK pathways. plos.orgplos.org However, the mobility of the JAK2 protein itself does not appear to be affected by the compound. plos.org This inhibitory effect on JAK2 is a key aspect of how α-Br-TMC modulates the entire signaling cascade. plos.orgresearchgate.net

The compound targets STAT5 signaling through both JAK2-dependent and -independent mechanisms. plos.org By inhibiting JAK2, α-Br-TMC indirectly curtails the phosphorylation of STAT5. plos.orgplos.org However, evidence suggests that α-Br-TMC also inhibits STAT5 phosphorylation in a manner that is independent of JAK2. plos.org This is supported by the observation that in cells with basal JAK2 activation, α-Br-TMC still effectively inhibits constitutive STAT5 phosphorylation. plos.org

The inhibition of STAT5 phosphorylation leads to a decrease in its transcriptional activity. nih.gov This has been observed in both normal and transformed cell lines. plos.org Interestingly, the effect of α-Br-TMC on STAT5 target genes can differ between these cell types. For instance, in IL-3-stimulated Ba/F3 cells, the expression of STAT5 target genes like Cis and c-Myc was inhibited. plos.org In contrast, in transformed Ba/F3-1*6 cells, while c-Myc expression was downregulated, the expression of the tumor suppressor gene Cis was upregulated. plos.orgfrontiersin.org This differential regulation highlights the complex interplay between α-Br-TMC and STAT5 activity in various cellular contexts. plos.org

The inhibitory effects of α-Br-TMC extend beyond the JAK2/STAT5 axis to other members of the STAT family. nih.gov Both α-Br-TMC and a related compound, α-CF3-TMC, have been shown to inhibit the activation of STAT1 and STAT2 induced by interferon-α (IFN-α). nih.govcore.ac.uk IFN-α signaling relies on the JAK1 and Tyk2 kinases to phosphorylate STAT1 and STAT2. bio-rad.com This phosphorylation leads to the formation of the ISGF3 transcriptional complex, which is crucial for the expression of interferon-stimulated genes (ISGs). bio-rad.comnih.gov By inhibiting the phosphorylation of STAT1 and STAT2, α-Br-TMC effectively blocks the expression of these downstream genes. nih.gov This demonstrates a broader inhibitory profile for α-Br-TMC within the JAK/STAT signaling network. nih.govresearchgate.net

Direct and Indirect Modulation of STAT5 Phosphorylation and Transcriptional Activity by α-Br-TMC

Analysis of α-Br-TMC Induced Post-Translational Modifications of STAT5 Proteins

A notable effect of α-Br-TMC is the induction of post-translational modifications on STAT5 proteins, which is evident from a change in their electrophoretic mobility. plos.orgnih.gov

Further investigation has revealed that the α-Br-TMC-induced mobility shift in STAT5 proteins is due to the covalent modification of a single cysteine residue within the protein. nih.govplos.org Chalcones containing an α,β-unsaturated carbonyl unit can act as Michael acceptors, allowing them to form covalent bonds with nucleophilic cysteine residues in proteins. plos.orgnih.govnih.gov This modification is responsible for the observed downward shift of STAT5 proteins in SDS-PAGE. nih.gov Interestingly, this specific modification does not appear to alter the intrinsic transcriptional activity of STAT5. nih.gov

Treatment with α-Br-TMC leads to a noticeable downward mobility shift of both STAT5A and STAT5B proteins in SDS-PAGE analysis, with STAT5B appearing to be more significantly affected. plos.org This alteration in mobility is indicative of a post-translational modification. plos.orgnih.gov This effect occurs in the cytoplasm and is independent of IL-3 stimulation and STAT5 phosphorylation. plos.org

These modifications correlate with a reduced association of STAT5 and RNA polymerase II with STAT5 target genes, as demonstrated by chromatin immunoprecipitation assays. plos.orgnih.govresearchgate.net This suggests that while the modification itself may not directly inhibit transcriptional activity, it interferes with the recruitment of the transcriptional machinery necessary for gene expression. plos.orgoup.com

Interactive Data Tables

Table 1: Effects of α-Br-TMC on the JAK/STAT Pathway

Target ProteinEffect of α-Br-TMCDownstream ConsequenceCell Line Context
JAK2 Inhibition of tyrosine kinase phosphorylation. plos.orgfigshare.comImpaired activation of STAT5 and MAPK pathways. plos.orgplos.orgIL-3-stimulated Ba/F3 cells. plos.org
STAT5 Inhibition of phosphorylation (direct and indirect). plos.orgAltered expression of target genes (Cis, c-Myc). plos.orgfrontiersin.orgBa/F3, Ba/F3-1*6 cells. plos.org
STAT1 Inhibition of interferon-α induced phosphorylation. nih.govInhibition of interferon-stimulated gene expression. nih.govNot specified.
STAT2 Inhibition of interferon-α induced phosphorylation. nih.govInhibition of interferon-stimulated gene expression. nih.govNot specified.

Table 2: Post-Translational Modifications of STAT5 by α-Br-TMC

Observed EffectMolecular BasisFunctional Impact
Downward mobility shift in SDS-PAGE. plos.orgCovalent modification of a single cysteine residue. nih.govDoes not alter intrinsic STAT5 transcriptional activity. nih.gov
Decreased association with RNA Polymerase II. plos.orgnih.govInterference with the recruitment of transcriptional machinery. plos.orgoup.comReduced expression of STAT5 target genes. plos.org

Identification of Specific Cysteine Residues Involved in Protein Modification by α-Br-TMC

Interrogation of α-Br-TMC Interactions with NF-κB and Nrf2 Signaling Pathways

The synthetic chalcone (B49325) α-bromo-2′,3,4,4′-tetramethoxychalcone (α-Br-TMC) demonstrates significant immunomodulatory and anti-inflammatory activities by engaging with two critical cellular signaling pathways: the Nuclear Factor kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Research indicates that α-Br-TMC can simultaneously inhibit NF-κB activity and induce the Nrf2-mediated antioxidant response. researchgate.net

α-Br-TMC has been shown to modulate key inflammatory and antioxidant response pathways. researchgate.net Studies have demonstrated its ability to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, a primary defense mechanism against oxidative stress. dntb.gov.ua Concurrently, the compound inhibits the activity of NF-κB, a transcription factor that governs the expression of pro-inflammatory genes. dntb.gov.uamdpi.com

In the mouse macrophage cell line RAW264.7, α-Br-TMC was found to up-regulate the Nrf2-dependent anti-inflammatory protein HO-1. plos.org The activation of the Nrf2 pathway is a crucial mechanism for cellular protection. dntb.gov.ua Under normal conditions, Nrf2 is suppressed by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com Upon exposure to electrophilic compounds like α-Br-TMC, Keap1 is modified, allowing Nrf2 to dissociate, translocate to the nucleus, and activate the transcription of antioxidant and detoxification genes. dntb.gov.uanih.govfrontiersin.org

Simultaneously, α-Br-TMC has been shown to inhibit NF-κB-dependent pathways in RAW264.7 cells. plos.org The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key strategy for controlling inflammatory responses. mdpi.comnih.gov However, in studies using the B cell line Ba/F3, a dose-dependent effect of α-Br-TMC on the Nrf2-dependent Ho-1 gene was not observed, suggesting that its influence on the Nrf2 pathway may be cell-type specific or dependent on the duration of treatment. plos.org Nevertheless, the collective data indicate that α-Br-TMC can target multiple pathways that control inflammation. plos.org

Table 1: Effect of α-Br-TMC on NF-κB and Nrf2 Pathways in Different Cell Lines

Cell Line Pathway Observed Effect Reference
RAW264.7 (Mouse Macrophage) NF-κB Inhibition of pathway activity. plos.org
RAW264.7 (Mouse Macrophage) Nrf2 Upregulation of HO-1 protein levels. plos.org
Ba/F3 (Mouse B-cell) Nrf2 No significant dose-dependent effect on Ho-1 gene expression observed. plos.org

The biological activities of chalcones, including α-Br-TMC, are largely attributed to their core chemical structure, which features an α,β-unsaturated carbonyl system. researchgate.netnih.gov This functional group acts as an electrophilic Michael acceptor, which is crucial for its interactions with biological molecules. dntb.gov.uaresearchgate.netmdpi.com

The α,β-unsaturated carbonyl moiety can readily undergo a conjugate addition reaction, known as a thia-Michael addition, with nucleophiles, particularly the thiol groups of cysteine residues within proteins. researchgate.netuni-regensburg.de This covalent modification of key proteins is a primary mechanism by which chalcones exert their effects. mdpi.comresearchgate.net For instance, the ability of chalcones to inhibit the NF-κB pathway is often achieved through the covalent modification of cysteine residues in the IκB kinase (IKK) protein complex, which prevents the subsequent steps required for NF-κB activation. mdpi.com Similarly, the activation of the Nrf2 pathway is initiated by the Michael addition of chalcones to specific, reactive cysteine residues on its inhibitor, Keap1. dntb.gov.uacapes.gov.brnih.gov This interaction alters Keap1's conformation, leading to the release and activation of Nrf2. frontiersin.org Therefore, the α,β-unsaturated carbonyl system functions as a reactive center that enables α-Br-TMC to covalently bind to and modulate the function of specific protein targets, underpinning its anti-inflammatory and cytoprotective activities. researchgate.netnih.gov

Modulation of Anti-inflammatory Pathways through Nrf2 Induction and NF-κB Inhibition

Identification of Other Potential Molecular Targets and Off-Target Interactions of α-Br-TMC

Beyond its effects on the NF-κB and Nrf2 pathways, α-Br-TMC has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. plos.orgnih.gov This pathway is a critical mediator of cytokine signaling and is frequently dysregulated in various diseases, including cancers and inflammatory disorders. researchgate.netfrontiersin.orgijdvl.com

Research has demonstrated that α-Br-TMC targets the JAK/STAT pathway at multiple levels. plos.orgnih.gov In studies using the IL-3-dependent B cell line Ba/F3, α-Br-TMC was shown to inhibit the phosphorylation of both JAK2 and STAT5. researchgate.netplos.org Inhibition of JAK2 phosphorylation, an upstream kinase, consequently hinders the activation of its downstream targets, including STAT5. plos.org The compound also inhibits the phosphorylation of constitutively active STAT5 in cancer cell lines like Ba/F3-1*6. plos.orgfrontiersin.orgfrontiersin.org

Furthermore, α-Br-TMC was found to inhibit interferon-α-induced activation of STAT1 and STAT2 by preventing their phosphorylation. researchgate.net A notable finding is that α-Br-TMC treatment alters the mobility of STAT5A and STAT5B proteins in SDS-PAGE, suggesting a post-translational modification is occurring on the STAT5 proteins themselves. plos.orgnih.gov This modification appears to happen in the cytoplasm before any cytokine stimulation. plos.org

The inhibition of the JAK/STAT pathway by α-Br-TMC has significant downstream consequences on gene expression. In transformed Ba/F3-1*6 cells, which have constitutively active STAT5, α-Br-TMC treatment led to the downregulation of the oncogene c-Myc and the upregulation of the tumor suppressor gene Cis, both of which are STAT5 target genes. researchgate.netplos.orgfrontiersin.org This differential regulation highlights its potential for therapeutic intervention in malignancies associated with STAT5. plos.orgnih.gov

Table 2: Identified Molecular Targets of α-Br-TMC Beyond NF-κB/Nrf2

Target Protein Cell Line(s) Effect Downstream Consequence Reference(s)
JAK2 Ba/F3 Inhibition of phosphorylation. Inhibition of STAT5 activation. researchgate.netplos.org
STAT1 Not specified Inhibition of interferon-α-induced phosphorylation. Inhibition of interferon-stimulated gene expression. researchgate.net
STAT2 Not specified Inhibition of interferon-α-induced phosphorylation. Inhibition of interferon-stimulated gene expression. researchgate.net
STAT5 Ba/F3, Ba/F3-1*6 Inhibition of phosphorylation; altered protein mobility. Downregulation of c-Myc, upregulation of Cis in Ba/F3-1*6 cells. researchgate.netplos.orgfrontiersin.orgfrontiersin.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Dissections for α Br Tmc Analogues

Systematic Exploration of α-Substituent Effects on Biological Activity of Chalcones

The introduction of a substituent at the α-position of the enone bridge is a critical modification that can significantly influence the biological activity of chalcones. researchgate.net This position is key to the molecule's reactivity, and its modification has been a focal point in developing potent therapeutic agents.

The identity of the halogen at the α-position profoundly impacts the mechanistic efficacy of chalcone (B49325) analogues. Halogens such as bromine (Br), chlorine (Cl), and the trifluoromethyl (CF3) group alter the electrophilicity of the α,β-unsaturated system due to their varying electron-withdrawing capabilities. For instance, α-Br-TMC is a known inhibitor of STAT5 (Signal Transducer and Activator of Transcription 5) and also exhibits anti-inflammatory properties. plos.org

Research comparing α-X-substituted 2',3,4,4'-tetramethoxychalcones (α-X-TMCs) has shown that derivatives with stronger electrophilic groups at the alpha position, such as CF3, Br, and Cl, are more potent in their anti-inflammatory activity. nih.govresearchgate.net This suggests that the halogen's ability to enhance the electrophilic nature of the Michael acceptor site is crucial for its biological function. nih.govresearchgate.net While both α-Br-TMC and α-Cl-TMC are effective, the different leaving group characteristics of bromide versus chloride can affect the kinetics of their reactions with biological nucleophiles. plos.org The trifluoromethyl group (CF3), being a very strong electron-withdrawing group, also confers high potency. nih.govresearchgate.net

α-Substituent (X)Relative ElectrophilicityObserved Potency (Anti-inflammatory)Reference
BrStrongPotent nih.govresearchgate.net
ClStrongPotent nih.govresearchgate.net
CF3StrongerPotent nih.govresearchgate.net
H-Less Potent plos.org

A primary mechanism for many α-substituted chalcones is their function as Michael acceptors, which allows them to form covalent bonds with biological nucleophiles. nih.govacs.org The electrophilicity of the β-carbon within the α,β-unsaturated carbonyl system is paramount to this activity, particularly its ability to alkylate thiol groups found in cysteine residues of proteins. nih.govresearchgate.netplos.org The presence of an electron-withdrawing substituent at the α-position, such as a halogen, enhances this electrophilic character. nih.govresearchgate.net

Studies have demonstrated a positive correlation between the thiol alkylating activity of α-X-TMCs and their anti-inflammatory effects. nih.govresearchgate.net Stronger electrophiles like the α-Br, α-Cl, and α-CF3 substituted chalcones show higher potency. nih.govresearchgate.net This reactivity allows them to modulate signaling pathways regulated by thiol-dependent proteins, such as the Keap1-Nrf2 and NF-κB pathways. researchgate.netplos.org However, it is noteworthy that the strongest electrophiles, such as those with cyano (CN) or nitro (NO2) groups, were found to be less effective, indicating that a fine-tuning of electrophilicity is necessary for optimal therapeutic effect. nih.govresearchgate.netresearchgate.net

Influence of Halogenation (e.g., Br vs. Cl vs. CF3) on Mechanistic Efficacy

Positional and Substituent Effects on the General Chalcone Scaffold Activity

For example, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the chalcone scaffold is known to improve modulatory activity against sources of reactive oxygen species. nih.gov Specifically, the trimethoxy substitution pattern found in many potent chalcones is considered beneficial for activity. jocpr.com The introduction of either electron-donating or electron-withdrawing groups can enhance antiproliferative activity compared to unsubstituted analogues. nih.gov The specific substitution pattern can fine-tune the activity; for instance, in one study on cholinesterase inhibitors, electron-donating groups like methyl and methoxy conferred better inhibition than electron-withdrawing halogens. mdpi.com

Application of Computational Approaches to Predictive SAR/SMR for α-Br-TMC

Computational methods are increasingly vital for elucidating the SAR and SMR of complex molecules like α-Br-TMC. ua.pt Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how these compounds interact with biological targets and to guide the design of more effective analogues. dlshsi.edu.phjournaljpri.com

Molecular docking simulations can predict the binding modes of chalcone derivatives within the active sites of target enzymes, such as α-amylase and α-glucosidase, providing insights into their inhibitory mechanisms. mdpi.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies can help rationalize why certain substituents or conformations lead to higher binding affinities and, consequently, greater biological activity. mdpi.comresearchgate.net QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities, enabling the prediction of potency for newly designed molecules and streamlining the discovery process. mdpi.com

Advanced Analytical Methodologies for Characterization and Interaction Studies of α Br Tmc

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like α-Br-TMC. slideshare.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms within the molecule. beilstein-journals.orgresearchgate.net For instance, a typical ¹H NMR spectrum reveals the number of different types of protons and their ratios, while chemical shifts indicate their electronic environments. slideshare.net

Elucidation of Conformational Preferences and Intermolecular Interactions

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assembling the complete structural puzzle of α-Br-TMC. These experiments reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the compound's conformational preferences. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of atoms, providing insights into the three-dimensional structure and potential intermolecular interactions with biological targets.

Application of Solid-State NMR for Complex Aggregate Studies

While solution-state NMR is invaluable for studying soluble molecules, solid-state NMR (ssNMR) offers a powerful tool for investigating the structure and dynamics of α-Br-TMC in complex, aggregated, or insoluble states. This is particularly relevant for studying interactions with larger biological assemblies or membrane-bound proteins where traditional solution NMR methods may not be feasible.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Mechanistic Metabolite Identification and Interaction Mapping

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of α-Br-TMC and its metabolites. uci.edu The presence of a bromine atom in α-Br-TMC results in a characteristic isotopic pattern (M and M+2 peaks in a roughly 1:1 ratio), which serves as a distinctive signature in mass spectra. uci.edumsu.edu

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and metabolite identification. miamioh.edu In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a wealth of structural information, aiding in the identification of metabolic products resulting from biotransformation reactions. For example, LC-MS analysis has been used to study the reactivity of α-Br-TMC with thiols, detecting the formation of various adducts and subsequent products. uni-regensburg.de This capability is essential for understanding how the compound is processed in biological systems and for mapping its interactions with cellular components.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules and their complexes with high resolution. jhu.edu Obtaining a single crystal of α-Br-TMC in complex with its biological target, such as a protein, would provide definitive evidence of the binding mode and the specific molecular interactions involved. For instance, X-ray crystallography has been successfully used to determine the structures of various metal complexes involving the tetramethylated cyclam (TMC) ligand, a related structural motif. jhu.edunih.govresearchgate.net

For larger protein complexes or assemblies that are difficult to crystallize, Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative for high-resolution structure determination.

Advanced Spectroscopic Techniques for Real-Time Binding Kinetics and Conformational Changes (e.g., Fluorescence, Circular Dichroism, Surface Plasmon Resonance)

A variety of spectroscopic techniques are available to study the real-time binding kinetics and conformational changes that occur when α-Br-TMC interacts with its biological targets. matilda.science

Fluorescence Spectroscopy: This technique can be used to monitor binding events by observing changes in the fluorescence properties of either the target molecule (if it contains intrinsic fluorophores like tryptophan) or a fluorescently labeled version of the ligand. colorado.eduedinst.com Fluorescence anisotropy measurements can also provide information on the binding of a small molecule like α-Br-TMC to a larger protein. edinst.combmglabtech.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins and can detect conformational changes upon ligand binding. photophysics.comwikipedia.orgnih.gov Any alteration in the protein's alpha-helical or beta-sheet content due to interaction with α-Br-TMC would be observable in the CD spectrum. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. aragen.comnih.govceitec.cz This method can provide quantitative data on association and dissociation rate constants, as well as binding affinity. aragen.combiorxiv.org

Sophisticated Chromatographic and Electrophoretic Techniques for Purity, Isomer Separation, and Proteomic Analysis (e.g., SDS-PAGE, HPLC)

Chromatographic and electrophoretic methods are indispensable for assessing the purity of α-Br-TMC, separating potential isomers, and analyzing its effects on the proteome.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for determining the purity of chemical compounds. It can also be adapted for the separation of isomers, such as cis/trans isomers or enantiomers, by using specialized chiral stationary phases. skpharmteco.commtc-usa.comsigmaaldrich.comsepscience.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a widely used electrophoretic technique to separate proteins based on their molecular weight. bio-rad.com Studies have shown that α-Br-TMC can alter the mobility of certain proteins, such as STAT5A/B, in SDS-PAGE, suggesting post-translational modifications. nih.govplos.org

Proteomic Analysis: Advanced proteomic techniques, often involving a combination of chromatography and mass spectrometry, can be used to identify proteins that interact with α-Br-TMC on a global scale. plos.orgthermofisher.com This approach can help to uncover the broader cellular pathways and networks affected by the compound.

Table of Analytical Techniques and Their Applications for α-Br-TMC

Technique Application Key Findings/Potential Insights
NMR Spectroscopy Structural Elucidation, Conformational Analysis Determination of the complete 3D structure, identification of conformational preferences, and study of intermolecular interactions. slideshare.netembl-hamburg.de
Mass Spectrometry Molecular Weight Determination, Metabolite ID Accurate mass measurement, identification of characteristic bromine isotope pattern, and elucidation of metabolic pathways. uci.edumsu.edu
X-ray Crystallography High-Resolution Structure of Ligand-Target Complexes Definitive determination of the binding mode and specific molecular interactions with biological targets. jhu.edu
Fluorescence Spectroscopy Real-Time Binding Kinetics, Conformational Changes Monitoring of binding events and ligand-induced conformational changes in target proteins. colorado.edu
Circular Dichroism Secondary Structure Analysis of Target Proteins Detection of changes in the secondary structure of proteins upon binding of α-Br-TMC. wikipedia.orgnih.gov
Surface Plasmon Resonance Quantitative Binding Analysis Real-time measurement of association/dissociation rates and binding affinity. aragen.comceitec.cz
HPLC Purity Assessment, Isomer Separation Ensuring the purity of α-Br-TMC samples and separating potential isomers. skpharmteco.com
SDS-PAGE Analysis of Protein Modifications Observing changes in protein mobility, indicating potential post-translational modifications. bio-rad.comnih.govplos.org
Proteomics Global Analysis of Protein Interactions Identification of the full spectrum of proteins that interact with α-Br-TMC in a cellular context. plos.orgthermofisher.com

Table of Compound Names

Abbreviation/Name Full Chemical Name
α-Br-TMC α-bromo-2',3,4,4'-tetramethoxychalcone
STAT5A/B Signal transducer and activator of transcription 5A/B
¹H NMR Proton Nuclear Magnetic Resonance
¹³C NMR Carbon-13 Nuclear Magnetic Resonance
COSY Correlation Spectroscopy
HSQC Heteronuclear Single Quantum Coherence
HMBC Heteronuclear Multiple Bond Correlation
NOESY Nuclear Overhauser Effect Spectroscopy
ssNMR solid-state Nuclear Magnetic Resonance
HRMS High-Resolution Mass Spectrometry
MS/MS Tandem Mass Spectrometry
LC-MS Liquid Chromatography-Mass Spectrometry
Cryo-EM Cryo-Electron Microscopy
CD Circular Dichroism
SPR Surface Plasmon Resonance
HPLC High-Performance Liquid Chromatography
SDS-PAGE Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis
α-CF3-TMC α-trifluoromethyl-2',3,4,4'-tetramethoxychalcone
α-Cl-TMC α-chloro-2',3,4,4'-tetramethoxychalcone
α-H-TMC α-hydro-2',3,4,4'-tetramethoxychalcone
α-CN-TMC α-cyano-2',3,4,4'-tetramethoxychalcone
α-NO2-TMC α-nitro-2',3,4,4'-tetramethoxychalcone
IL-6 Interleukin-6
IL-8 Interleukin-8
TNF Tumor Necrosis Factor
NF-κB Nuclear factor kappa-light-chain-enhancer of activated B cells

Computational and Theoretical Chemical Investigations of α Br Tmc

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) calculations, grounded in the principles of quantum physics, are used to determine the electronic structure of a molecule, providing a fundamental understanding of its intrinsic properties and reactivity. researchgate.net Methods like Density Functional Theory (DFT) are particularly powerful for systems of the size of α-Br-TMC. researchgate.net

For α-Br-TMC, QM calculations can elucidate several key features. The distribution of electron density and the resulting electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly relevant for chalcones, as the α,β-unsaturated carbonyl system is a known Michael acceptor, and the bromine atom introduces further electronic modulation. frontiersin.orgplos.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps predict the molecule's reactivity and its ability to participate in charge-transfer interactions with its biological target. researchgate.net

Furthermore, QM methods are employed to derive accurate atomic charges for use in classical molecular dynamics simulations, ensuring a more precise description of the electrostatic interactions between the ligand and the protein. acs.orgresearchgate.net This reparameterization is vital for improving the accuracy of subsequent simulations like molecular docking and MD. researchgate.netrsc.org

Table 1: Representative QM-Derived Properties for Reactivity Analysis of an Inhibitor Scaffold

This table illustrates typical parameters obtained from QM calculations that are used to assess the chemical reactivity of a molecule like α-Br-TMC.

QM-Calculated Property Significance for α-Br-TMC Typical Method
HOMO Energy Indicates the propensity to donate electrons; relevant for interaction with electrophilic residues.DFT (e.g., B3LYP/6-31G)
LUMO Energy Indicates the propensity to accept electrons; relevant for covalent bond formation (e.g., Michael addition).DFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.DFT (e.g., B3LYP/6-31G*)
Electrostatic Potential (ESP) Map Visualizes charge distribution, identifying sites prone to electrostatic or nucleophilic/electrophilic attack.DFT, Hartree-Fock
Partial Atomic Charges Quantifies the charge on each atom, crucial for parameterizing force fields for MD simulations.Mulliken, Löwdin, AM1-BCC

Molecular Dynamics (MD) Simulations of α-Br-TMC and Biomolecular Complexes

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of biological systems. nih.gov For α-Br-TMC, MD simulations are used to study its conformational flexibility in solution and, more importantly, to analyze the stability and dynamics of its complex with target proteins like JAK2. tjpr.org

A typical MD simulation of the α-Br-TMC-JAK2 complex would be run for hundreds of nanoseconds to observe how the inhibitor settles into the ATP-binding pocket and how the protein structure adapts to its presence. tjpr.orgekb.eg Key analyses performed on the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein. This can reveal which parts of the binding site are most affected by the inhibitor's presence. nih.gov

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between α-Br-TMC and JAK2, which are critical for binding affinity and specificity. mdpi.com

These simulations can confirm the stability of docking poses and reveal dynamic interactions not captured by static models, providing a more realistic picture of the inhibition mechanism at an atomic level. nih.gov

Table 2: Typical Parameters for an MD Simulation of a JAK-Inhibitor Complex

This table outlines a standard setup for performing an all-atom MD simulation on a system like the α-Br-TMC-JAK2 complex.

Parameter Description/Typical Value Software Example
Force Field Describes the potential energy of the system.AMBER14, CHARMM36
Water Model Explicit solvent model to mimic physiological conditions.TIP3P
System Size The protein-ligand complex solvated in a water box with counter-ions.~1 million atoms
Simulation Time Duration of the simulation to capture relevant biological motions.100 - 2000 nanoseconds
Ensemble Thermodynamic conditions (constant Number of particles, Pressure, Temperature).NPT Ensemble
Temperature Physiological temperature.300 K
Pressure Atmospheric pressure.1 bar
Integration Timestep The time interval between successive steps in the simulation.2 femtoseconds

Docking and Virtual Screening Approaches for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For α-Br-TMC, docking studies are essential to model its interaction with the ATP-binding site of JAK kinases. mdpi.comscienceopen.com The process involves sampling numerous possible conformations of α-Br-TMC within the binding pocket and ranking them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ekb.eg

Docking studies on JAK inhibitors, analogous to what would be done for α-Br-TMC, have identified key interactions that anchor the inhibitors in the active site. These typically include hydrogen bonds with the "hinge region" of the kinase (e.g., residues Leu905, Glu903) and hydrophobic interactions with other residues like Val836 and Leu956. nih.govmdpi.com The docking results for α-Br-TMC would predict its specific binding mode, rationalize its inhibitory activity, and highlight the key residues responsible for its affinity. mdpi.com

Virtual screening, a broader application of docking, can be used to computationally screen large libraries of compounds to identify those with a high likelihood of binding to a target. This approach could have been used to identify α-Br-TMC from a library of chalcones or other natural product-like molecules. nih.gov

Table 3: Representative Molecular Docking Results for Inhibitors Targeting the JAK3 ATP-Binding Site

This table presents example data from a docking study of designed inhibitors into the JAK3 kinase domain, illustrating the type of information generated. The binding of α-Br-TMC would be analyzed similarly. mdpi.com

Inhibitor ID Binding Affinity (kJ/mol) Key Interacting Residues (Hydrogen Bonds) Other Key Interacting Residues (Hydrophobic, etc.)
Compound 6 -51.225LYS855, GLU903LEU828, VAL836, LEU905, LEU956
Compound 8 -70.286LYS855LEU828, VAL836, ALA853, LEU905, LEU956
Compound 10 -40.975LYS855LEU828, VAL836, ALA853, LEU905, CYS909
Compound 11 -64.523LYS855LEU828, VAL836, ALA853, LEU905, LEU956

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org For α-Br-TMC and its analogues, a QSAR study would involve developing a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with their measured inhibitory potency (e.g., pIC₅₀) against a target like JAK2. nih.gov

The steps to build a QSAR model for α-Br-TMC analogues would be:

Synthesize and test a series of related chalcones to obtain their biological activity data.

Calculate various molecular descriptors for each compound, such as physicochemical (e.g., LogP), electronic (e.g., atomic charges), and topological descriptors.

Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model linking the descriptors to activity. frontiersin.org

Rigorously validate the model to ensure its predictive power. tandfonline.com

A robust QSAR model can be used to predict the activity of new, unsynthesized chalcone (B49325) derivatives, thereby guiding the design of more potent inhibitors. frontiersin.org The descriptors included in the final model provide mechanistic hypotheses about which molecular features are most important for activity.

Table 4: Statistical Validation Parameters for a Sample QSAR Model of JAK Inhibitors

This table shows typical statistical metrics used to evaluate the robustness and predictive ability of a QSAR model, based on a study of heterocyclic JAK inhibitors. frontiersin.org

Statistical Parameter JAK1 Model (ANN) JAK3 Model (ANN) Description
R² (Training Set) 0.990.97Coefficient of determination; measures how well the model fits the training data.
MSE (Training Set) 0.030.05Mean Squared Error; measures the average squared difference between observed and predicted values.
R²cv (Cross-validation) 0.850.80Cross-validated R²; indicates the model's internal predictive ability.
R² (Test Set) 0.850.76R² for an external test set; indicates the model's ability to predict new data.

Application of Machine Learning and Artificial Intelligence in Compound Design and Mechanistic Insights

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by enabling faster and more accurate predictions of molecular properties and activities. acs.orgmdpi.com For a compound like α-Br-TMC, ML models can be applied in several ways to advance the discovery of JAK inhibitors.

Predictive Modeling: Advanced ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) can be trained on large datasets of known JAK inhibitors to create highly accurate QSAR models. nih.govchemrxiv.org These models can predict the inhibitory activity of new compounds, like derivatives of α-Br-TMC, with greater accuracy than traditional methods.

Selectivity Prediction: A major challenge in targeting kinases is achieving selectivity. Multi-task ML models can be trained to simultaneously predict the activity of a compound against multiple JAK isoforms (JAK1, JAK2, JAK3, TYK2), helping to design inhibitors that are selective for a specific target and thus have fewer side effects. chemrxiv.org

Generative Models: AI-driven generative models can design entirely new molecules. By learning from the chemical space of known JAK inhibitors, these models can propose novel chalcone-based structures or other scaffolds that are optimized for high potency and selectivity.

Interpretable AI: Techniques like SHapley Additive exPlanations (SHAP) can be used to interpret complex "black-box" ML models. This allows researchers to understand which specific molecular fragments or features the model considers most important for activity, providing valuable mechanistic insights for lead optimization. mdpi.com

Table 5: Performance Comparison of Different Machine Learning Models for JAK Inhibitor Activity Prediction

This table summarizes the performance of various ML models in predicting JAK inhibitor activity, showcasing the power of these methods. The Area Under the Receiver Operating Characteristic Curve (auROC) is a common metric for classification models. Data is adapted from a study on JAK inhibitor selectivity. chemrxiv.org

Machine Learning Model Input Representation Performance (auROC)
XGBoost ECFP4 Fingerprint0.922
Deep Neural Network (DNN) ECFP4 Fingerprint0.889
Graph Convolutional Network (GCN) Molecular Graph0.887
Graph Attention Network (ATN) Molecular Graph0.863

Applications of α Br Tmc As a Research Tool in Chemical Biology

Utilization in Cell-Based Assays for Detailed Pathway Dissection (e.g., Ba/F3, K562, HeLa cell lines)

Cell-based assays are fundamental to dissecting the function of cellular pathways, and α-Br-TMC has been instrumental in this context, particularly in studies involving the JAK/STAT signaling cascade. plos.orgresearchgate.net Researchers have utilized various cell lines to elucidate the specific molecular targets and downstream effects of this compound.

The murine interleukin-3 (IL-3)-dependent pro-B cell line, Ba/F3 , and its oncogenic derivative, Ba/F3-1*6 , which expresses a constitutively active form of STAT5, have been primary models for studying the effects of α-Br-TMC. plos.orgnih.gov In normal Ba/F3 cells, α-Br-TMC was shown to inhibit IL-3-induced phosphorylation of both JAK2 and STAT5 in a dose-dependent manner. plos.org A notable observation was that α-Br-TMC treatment also induced a downward mobility shift of STAT5A and STAT5B proteins in SDS-PAGE analysis, suggesting post-translational modifications. plos.orgnih.gov

In the human chronic myelogenous leukemia cell line, K562 , which also exhibits constitutively active STAT5, α-Br-TMC treatment similarly led to a decrease in STAT5 phosphorylation and the characteristic downward mobility shift of STAT5 proteins. plos.org

A key finding from these cell-based assays is the differential effect of α-Br-TMC on the expression of STAT5 target genes in normal versus transformed cells. plos.orgresearchgate.net In IL-3-stimulated Ba/F3 cells, α-Br-TMC inhibited the expression of both the tumor suppressor gene Cis and the oncogene c-Myc. plos.orgresearchgate.net However, in the transformed Ba/F3-1*6 cells, it downregulated the oncogene c-Myc while upregulating the tumor suppressor Cis. plos.orgnih.govresearchgate.net This differential regulation highlights the compound's ability to help dissect the nuanced control of gene expression in normal versus cancerous states. While the HeLa human cervix carcinoma cell line has been used in cytotoxicity studies for other chalcone-related compounds, specific detailed pathway dissection studies involving α-Br-TMC in this cell line are not prominently featured in the reviewed literature.

Table 1: Effects of α-Br-TMC in Selected Cell Lines

Cell LineCell TypeKey FindingsReference
Ba/F3 Murine pro-B, non-transformed, IL-3 dependentInhibits IL-3-induced JAK2 and STAT5 phosphorylation; induces mobility shift in STAT5A/B proteins; inhibits expression of Cis and c-Myc target genes. plos.orgnih.gov
Ba/F3-1*6 Murine pro-B, transformed, constitutively active STAT5Inhibits constitutive STAT5 phosphorylation; induces mobility shift in STAT5A/B proteins; downregulates c-Myc and upregulates Cis expression. plos.orgnih.govresearchgate.net
K562 Human chronic myelogenous leukemiaInhibits constitutive STAT5 phosphorylation; induces mobility shift in STAT5A/B proteins. plos.org

Development of α-Br-TMC-Derived Chemical Probes for in vitro and ex vivo Biological Pathway Interrogation

Chemical probes are small molecules with a well-defined mechanism of action used to modulate a specific protein target, thereby enabling the interrogation of biological pathways. universiteitleiden.nlmpg.de α-Br-TMC itself functions as a valuable chemical probe for the JAK/STAT pathway due to its characterized inhibitory effects. plos.orgnih.gov The development of probes derived from parent compounds like α-Br-TMC is a key strategy in chemical biology to create tools with improved potency, selectivity, or properties suitable for specific applications, such as imaging. universiteitleiden.nlnih.gov

The utility of α-Br-TMC as a chemical probe is rooted in its ability to:

Engage a specific target: It directly inhibits the kinase activity of JAK2 and also affects STAT5 phosphorylation and modification state. plos.org

Elicit a cellular phenotype: Its application leads to measurable downstream effects, including altered gene expression and inhibition of cell proliferation. researchgate.net

Dissect pathway complexity: By targeting the JAK/STAT pathway at multiple points, it helps to unravel the intricate regulatory mechanisms governing this signaling axis. plos.org

While specific, covalently modified derivatives of α-Br-TMC designed as next-generation probes are not detailed in the available literature, the existing compound serves as a critical tool for in vitro and ex vivo interrogation. harvard.edu For instance, its use in cell lysates (in vitro) and in cultured cells (ex vivo) has been essential for confirming its mechanism of action on JAK2 and STAT5 proteins and for studying the resulting changes in gene expression. plos.org The chalcone (B49325) scaffold is recognized for its potential in developing fluorescent probes, suggesting that derivatives of α-Br-TMC could be synthesized for imaging-based pathway analysis. nih.gov

Role in High-Content Screening Platforms for Biological Discovery

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells simultaneously. lunenfeld.cafishersci.com This technology is a powerful tool for drug discovery and for understanding the cellular effects of chemical compounds. yokogawa.com

While specific studies detailing the use of α-Br-TMC within a large-scale HCS campaign were not found, its properties make it an ideal candidate for such platforms. google.co.jp As a known inhibitor of the JAK/STAT pathway, α-Br-TMC can be used as a positive control or a reference compound in screens designed to identify new modulators of this pathway. nih.gov

In a hypothetical HCS assay, cells could be treated with a library of unknown compounds, with α-Br-TMC used as a benchmark. Automated imaging and analysis could then simultaneously quantify multiple effects, such as:

The phosphorylation status of STAT5 using fluorescent antibodies.

The nuclear translocation of STAT5.

Changes in cell morphology, viability, and proliferation. lunenfeld.ca

The expression levels of fluorescently tagged reporter genes, such as c-Myc or Cis.

This multiparametric approach, enabled by HCS platforms, would allow for a highly detailed comparison of new "hit" compounds against the well-characterized effects of α-Br-TMC, accelerating the discovery of novel chemical tools and potential therapeutics. fishersci.comcellularimaging.nl

Contribution to Understanding Fundamental Cellular Signaling Processes and Regulatory Networks

The study of α-Br-TMC has significantly contributed to the fundamental understanding of cellular signaling, particularly the JAK/STAT pathway, which is a critical regulatory network for processes like cell proliferation, differentiation, and immune response. plos.orgresearchgate.net

The key contributions of α-Br-TMC as a research tool include:

Elucidating Pleiotropic Inhibition: Research has demonstrated that α-Br-TMC targets the JAK/STAT pathway at multiple levels. plos.org It not only inhibits the upstream kinase JAK2 but also impacts the phosphorylation and modification state of the downstream transcription factor STAT5. plos.orgnih.gov This finding underscores the potential for small molecules to have complex, multi-node effects within a single pathway, providing a more nuanced view than simple kinase inhibition.

Differentiating Signaling in Normal vs. Cancer Cells: The discovery that α-Br-TMC differentially regulates STAT5 target genes (c-Myc and Cis) in normal Ba/F3 cells versus transformed Ba/F3-1*6 cells is a major contribution. plos.orgnih.gov This highlights that the regulatory context of a signaling pathway can be fundamentally altered in a disease state, and it provides a chemical tool to probe and understand these differences.

Validating the JAK/STAT Pathway as a Therapeutic Target: By demonstrating that inhibition of JAK2 and STAT5 with a small molecule can suppress oncogenic gene expression and selectively impact transformed cells, research with α-Br-TMC reinforces the therapeutic potential of targeting this pathway in cancers characterized by constitutive STAT5 activation. nih.govresearchgate.net

Through its use in detailed cell-based experiments, α-Br-TMC has proven to be more than just an inhibitor; it is a sophisticated chemical tool that helps dissect the complex and context-dependent nature of cellular regulatory networks. plos.org

Future Perspectives and Emerging Research Avenues for α Br Tmc and Chalcone Based Compounds

Exploration of Novel Synthetic Methodologies for Enhanced Control and Efficiency

The synthesis of chalcones, traditionally achieved through methods like the Claisen-Schmidt condensation, is an area ripe for innovation. nih.gov Future research will likely focus on developing novel synthetic strategies that offer greater control over the final product and improved efficiency. ekb.eg These may include the use of new catalysts, microwave-assisted synthesis, and ultrasound-aided approaches to accelerate reaction times and increase yields. ekb.eg The development of one-pot synthesis methods and the application of green chemistry principles are also anticipated to be key trends. nih.gov Such advancements are crucial for producing a diverse library of chalcone (B49325) derivatives, including complex structures like α-Br-TMC, for biological screening. uni-regensburg.denih.gov

Furthermore, the exploration of stereoselective synthesis techniques will be critical. The biological activity of chalcones can be influenced by their isomeric form (cis or trans), making the ability to selectively synthesize a particular isomer highly desirable. nih.gov

Advanced Mechanistic Studies on Downstream Signaling Effects and Molecular Crosstalk

While α-Br-TMC is known to inhibit the JAK/STAT signaling pathway by targeting both JAK2 and STAT5 phosphorylation, a deeper understanding of its downstream effects is needed. nih.govplos.org Future research will likely employ advanced techniques to unravel the intricate molecular crosstalk influenced by α-Br-TMC and other chalcones. nih.govplos.org This includes investigating how these compounds modulate other key signaling pathways implicated in various diseases, such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. nih.govmdpi.comnih.gov

A significant focus will be on elucidating the differential effects of these compounds in normal versus diseased cells. For instance, α-Br-TMC has been observed to down-regulate the oncogene c-Myc while up-regulating the tumor suppressor gene Cis in transformed cells, highlighting its potential for targeted cancer therapy. nih.govplos.org Understanding the precise mechanisms behind such selective activity is a key objective for future studies.

Integration of Omics Technologies for Systems-Level Understanding of Compound Effects

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic, systems-level understanding of how α-Br-TMC and other chalcones exert their biological effects. mdpi.com By analyzing the global changes in gene expression, protein levels, and metabolite profiles within cells or organisms upon treatment with these compounds, researchers can identify novel molecular targets and pathways. mdpi.comfrontiersin.org

Multi-omics approaches, which integrate data from two or more omics platforms, will be particularly powerful. frontiersin.orgfrontiersin.org This integrated analysis can reveal complex regulatory networks and provide a more comprehensive picture of the compound's mechanism of action. frontiersin.orgfrontiersin.org Such studies will be instrumental in identifying biomarkers for predicting treatment response and for understanding the broader physiological impact of chalcone-based therapies.

Development of Innovative Analytical Approaches for Comprehensive Characterization and Interaction Profiling

The accurate characterization of newly synthesized chalcone derivatives is fundamental to understanding their structure-activity relationships. Future research will likely see the development and application of innovative analytical techniques for this purpose. Advanced spectroscopic methods, such as high-resolution mass spectrometry and multi-dimensional NMR, will continue to be crucial for structural elucidation. arabjchem.orgnih.gov

Furthermore, techniques that allow for the detailed profiling of interactions between chalcones and their biological targets are of high importance. This includes methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics. The use of electrochemical methods, such as cyclic voltammetry, can also provide valuable insights into the redox properties of these compounds, which can be relevant to their biological activity. preprints.org

Theoretical and Computational Advancements in Predictive Modeling for Chalcone Design

Computational and theoretical approaches are becoming increasingly integral to the drug discovery process. For chalcones, these methods hold immense promise for the rational design of new derivatives with enhanced potency and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the chemical structure of compounds with their biological activity, will continue to be a valuable tool for predicting the activity of novel chalcones. scirp.orgresearchgate.net

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of chalcones with their protein targets, helping to explain their mechanism of action at the atomic level. japsonline.com The development of more accurate and predictive computational models, potentially leveraging machine learning and artificial intelligence, will accelerate the discovery of new lead compounds. nih.gov These in silico methods, when used in conjunction with experimental validation, can significantly streamline the drug development pipeline for chalcone-based therapeutics. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Alpha-Br-TMC, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should include detailed reaction conditions (solvents, catalysts, temperature), purification steps, and characterization methods (e.g., NMR, X-ray crystallography). Reproducibility requires explicit documentation of experimental parameters, such as stoichiometric ratios and procedural deviations. Cross-validate results using independent techniques (e.g., HPLC for purity) and adhere to standardized reporting formats .
  • Example Table :

ParameterValue/RangeCharacterization Method
Reaction Temp.80–100°CThermocouple monitoring
Catalyst Load2 mol%Gravimetric analysis
Purity≥98%HPLC, 1^1H NMR

Q. How should researchers design initial experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., elevated temperature/humidity) with controlled variables. Monitor degradation via spectroscopic methods (UV-Vis, FTIR) and quantify decomposition products using mass spectrometry. Include negative controls and triplicate samples to account for experimental variability .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Combine spectroscopic (NMR, IR), crystallographic (X-ray diffraction), and chromatographic (HPLC, GC-MS) methods. Validate results against reference standards or computational models (e.g., DFT calculations for bond angles). Ensure instrument calibration and peer-reviewed protocols are followed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis to identify variables causing discrepancies (e.g., solvent polarity, impurity profiles). Use statistical models (ANOVA, regression) to isolate confounding factors. Replicate conflicting experiments with standardized protocols and publish raw data for peer scrutiny .
  • Example Workflow :

  • Identify outlier datasets.
  • Replicate under controlled conditions.
  • Apply multivariate analysis to isolate variables.

Q. What strategies optimize this compound’s yield in multi-step syntheses while minimizing side reactions?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., temperature gradients, catalyst turnover). Use kinetic modeling to predict intermediate stability. Implement in-situ monitoring (e.g., Raman spectroscopy) for real-time adjustments. Validate with scale-down experiments before scaling up .

Q. How can interdisciplinary approaches (e.g., computational chemistry, bioassays) enhance understanding of this compound’s mechanistic pathways?

  • Methodological Answer : Integrate molecular dynamics simulations to predict reaction trajectories, paired with empirical validation (stopped-flow kinetics, isotopic labeling). Cross-correlate with bioactivity assays (e.g., enzyme inhibition) to link structural features to functional outcomes. Use open-access databases for benchmarking .

Q. What frameworks ensure ethical and rigorous data management in long-term this compound studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled repositories (e.g., Zenodo) for raw data, metadata, and analytical scripts. Document data lineage from collection to publication, including audit trails for revisions. Align with institutional review board (IRB) standards for transparency .

Methodological Guidelines

  • For Experimental Design : Prioritize hypothesis-driven frameworks (e.g., PICO for clinical relevance or FINER criteria for feasibility) .
  • For Data Contradictions : Apply triangulation (multiple methods/theories) and iterative peer review .
  • For Reproducibility : Follow journal-specific reporting standards (e.g., Beilstein’s experimental documentation rules) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.